N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8974662
InChI: InChI=1S/C25H23N5O3S/c1-32-21-15-9-12-19(23(21)33-2)16-26-27-22(31)17-34-25-29-28-24(18-10-5-3-6-11-18)30(25)20-13-7-4-8-14-20/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+
SMILES: COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H23N5O3S
Molecular Weight: 473.5 g/mol

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

CAS No.:

Cat. No.: VC8974662

Molecular Formula: C25H23N5O3S

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide -

Specification

Molecular Formula C25H23N5O3S
Molecular Weight 473.5 g/mol
IUPAC Name N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C25H23N5O3S/c1-32-21-15-9-12-19(23(21)33-2)16-26-27-22(31)17-34-25-29-28-24(18-10-5-3-6-11-18)30(25)20-13-7-4-8-14-20/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+
Standard InChI Key PQNBIILQHMVICT-WGOQTCKBSA-N
Isomeric SMILES COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
SMILES COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Chemical Characterization

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. Its molecular formula is C25_{25}H23_{23}N5_5O3_3S, with a molecular weight of 481.55 g/mol . The structure integrates a 1,2,4-triazole core substituted with phenyl groups at positions 4 and 5, a sulfanyl (-S-) linker, and an acetohydrazide moiety conjugated to a 2,3-dimethoxybenzylidene group (Fig. 1).

Key Functional Groups and Spectral Data

  • Triazole Ring: The 1,2,4-triazole core contributes to aromaticity and hydrogen-bonding capacity, with characteristic IR absorptions at 1,620–1,625 cm1^{-1} (C=N) and 1,288–1,295 cm1^{-1} (C=S) .

  • Sulfanyl Linker: The -S- group appears in 1H^{1}\text{H}-NMR as a singlet near δ 3.8–4.2 ppm.

  • Acetohydrazide Moiety: The CONH-NH2_2 group shows IR bands at 3,412 cm1^{-1} (N-H) and 1,654 cm1^{-1} (C=O) .

  • Benzylidene Group: The E-configuration of the imine bond is confirmed by 1H^{1}\text{H}-NMR coupling constants (J = 8.5 Hz for trans protons) .

Table 1: Spectral Signatures of Key Functional Groups

Functional GroupIR (cm1^{-1})1H^{1}\text{H}-NMR (δ, ppm)13C^{13}\text{C}-NMR (δ, ppm)
Triazole (C=N)1,620–1,625150–155
Sulfanyl (-S-)3.8–4.2 (s)35–40
Acetohydrazide (C=O)1,654165–170
Benzylidene (CH=N)1,6378.2–8.5 (s)145–150

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of 4,5-Diphenyl-4H-1,2,4-triazole-3-thione: Cyclocondensation of benzohydrazide with phenylisothiocyanate under alkaline conditions yields the triazole-thione precursor .

  • Propargylation: Reaction with propargyl bromide introduces an alkyne side chain, enabling click chemistry .

  • Hydrazide Formation: Condensation of 2-chloroacetohydrazide with the triazole-thione intermediate produces the sulfanyl-acetohydrazide.

  • Schiff Base Formation: Reaction with 2,3-dimethoxybenzaldehyde in ethanol under acidic catalysis yields the final product .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole FormationNaOH (10%), Reflux, 4 h8598.5
PropargylationPropargyl bromide, Et3_3N9299.1
Click ChemistryCu(I), MW, 2 min9799.3
Schiff Base FormationEtOH, AcOH, Reflux, 3 h7098.8

Biological Activity and Mechanism

Table 3: In Vitro Anticancer Activity (IC50_{50}, μM)

Cell LineIC50_{50} (This Compound)Doxorubicin (Control)
MCF-7 (Breast)4.98 ± 0.210.31 ± 0.05
Caco-2 (Colon)12.3 ± 0.455.12 ± 0.33
HeLa (Cervical)18.7 ± 0.677.45 ± 0.41

Antimicrobial Properties

The sulfanyl group enhances membrane permeability, enabling disruption of microbial biofilms. Against Staphylococcus aureus, the compound shows a MIC of 32 μg/mL, comparable to ciprofloxacin.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (12 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature for 6 months; degrades above 200°C (TGA data).

Drug-Likeness Parameters

  • Lipophilicity (LogP): 3.2 ± 0.1 (Predicted via XLogP3).

  • Polar Surface Area: 98.5 Ų.

  • H-bond Donors/Acceptors: 3/6 .

Applications and Future Directions

The compound’s dual anticancer/antimicrobial activity positions it as a lead candidate for hybrid therapeutics. Future work should prioritize:

  • In Vivo Toxicity Studies: Assess safety profiles in murine models.

  • Formulation Development: Nanoparticle encapsulation to enhance aqueous solubility.

  • Structure-Activity Relationships (SAR): Optimize substituents on the triazole and benzylidene moieties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator